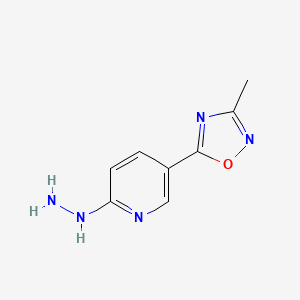
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is a chemical compound known for its unique structure and versatile chemical properties. This compound is characterized by the presence of a hydrazino group attached to a pyridine ring, which is further connected to a 1,2,4-oxadiazole ring. The molecular structure of this compound allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a hydrazino substituent. This can be achieved through the reaction of appropriate precursors under controlled conditions.
Cyclization to Form Oxadiazole Ring: The next step involves the cyclization of the intermediate compound to form the 1,2,4-oxadiazole ring. This is usually done using reagents such as hydrazine hydrate and acetic anhydride under reflux conditions.
Methylation: The final step involves the methylation of the oxadiazole ring to introduce the methyl group at the 3-position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-5-(6-hydrazino-3-pyridyl)-1,2,4-oxadiazole
- N-Ethyl-6-hydrazino-N-phenyl-3-pyridinesulfonamide
- 6-hydrazino-N-hydroxy-3-pyridinamine oxide
Uniqueness
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both hydrazino and oxadiazole functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWSPPFAZZBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-2-oxido-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2456532.png)
![N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2456533.png)
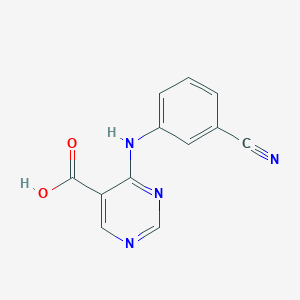
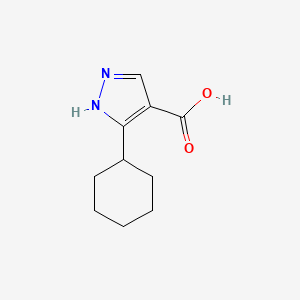
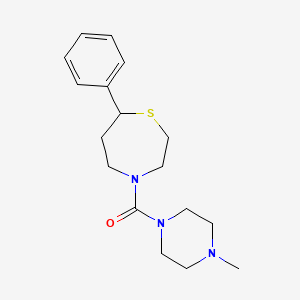
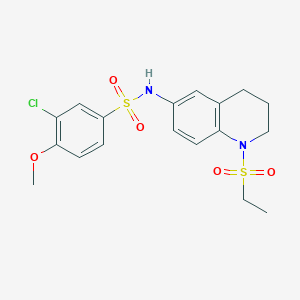
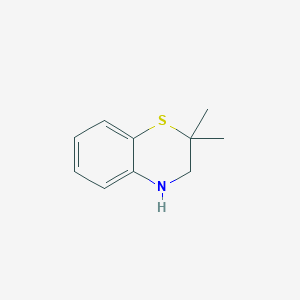
![6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2456541.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456543.png)
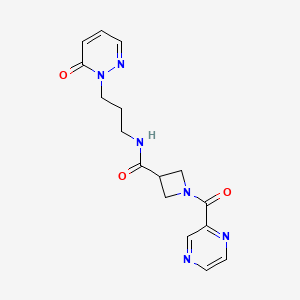
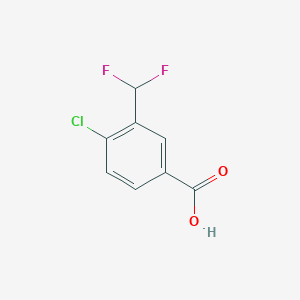
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2456548.png)
![2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid](/img/structure/B2456549.png)

